butanedioic acid;5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
butanedioic acid;5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Potent 5-HT1A/1B agonist (ED50 = 236 nM). Locomotor-activating effects. Centrally active. Active in vitro and in vivo.
RU-24969 is an agonist of the serotonin (5-HT) receptor subtypes 5-HT1A and 5-HT1B. It binds to 5-HT1A and 5-HT1B receptors (IC50s = 9.5 and 6.6 nM, respectively) and is selective for these receptors over 5-HT2 receptors in cell-free assays (IC50 = 5,120 nM). RU-24969 inhibits tritium efflux induced by the 5-HT antagonist methiothepin in tritium-preloaded rat frontal cortex slices (pA2 = 6.27). In vivo, RU-24969 (3 mg/kg) potentiates cocaine-induced increases in nucleus accumbens dopamine levels, as well as the reinforcing effects of cocaine self-administration, in rats.
Potent 5-HT1A/1B and moderate 5-HT2C agonist that may also release 5-HT. Centrally active following systemic administration.
RU-24969 is an agonist of the serotonin (5-HT) receptor subtypes 5-HT1A and 5-HT1B. It binds to 5-HT1A and 5-HT1B receptors (IC50s = 9.5 and 6.6 nM, respectively) and is selective for these receptors over 5-HT2 receptors in cell-free assays (IC50 = 5,120 nM). RU-24969 inhibits tritium efflux induced by the 5-HT antagonist methiothepin in tritium-preloaded rat frontal cortex slices (pA2 = 6.27). In vivo, RU-24969 (3 mg/kg) potentiates cocaine-induced increases in nucleus accumbens dopamine levels, as well as the reinforcing effects of cocaine self-administration, in rats.
Potent 5-HT1A/1B and moderate 5-HT2C agonist that may also release 5-HT. Centrally active following systemic administration.
Brand Name:
Vulcanchem
CAS No.:
66611-27-6
VCID:
VC0004271
InChI:
InChI=1S/C14H16N2O.C4H6O4/c1-17-11-2-3-14-12(8-11)13(9-16-14)10-4-6-15-7-5-10;5-3(6)1-2-4(7)8/h2-4,8-9,15-16H,5-7H2,1H3;1-2H2,(H,5,6)(H,7,8)
SMILES:
COC1=CC2=C(C=C1)NC=C2C3=CCNCC3.COC1=CC2=C(C=C1)NC=C2C3=CCNCC3.C(CC(=O)O)C(=O)O
Molecular Formula:
C18H22N2O5
Molecular Weight:
346.4 g/mol
butanedioic acid;5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
CAS No.: 66611-27-6
Cat. No.: VC0004271
Molecular Formula: C18H22N2O5
Molecular Weight: 346.4 g/mol
* For research use only. Not for human or veterinary use.

Description | Potent 5-HT1A/1B agonist (ED50 = 236 nM). Locomotor-activating effects. Centrally active. Active in vitro and in vivo. RU-24969 is an agonist of the serotonin (5-HT) receptor subtypes 5-HT1A and 5-HT1B. It binds to 5-HT1A and 5-HT1B receptors (IC50s = 9.5 and 6.6 nM, respectively) and is selective for these receptors over 5-HT2 receptors in cell-free assays (IC50 = 5,120 nM). RU-24969 inhibits tritium efflux induced by the 5-HT antagonist methiothepin in tritium-preloaded rat frontal cortex slices (pA2 = 6.27). In vivo, RU-24969 (3 mg/kg) potentiates cocaine-induced increases in nucleus accumbens dopamine levels, as well as the reinforcing effects of cocaine self-administration, in rats. Potent 5-HT1A/1B and moderate 5-HT2C agonist that may also release 5-HT. Centrally active following systemic administration. |
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CAS No. | 66611-27-6 |
Molecular Formula | C18H22N2O5 |
Molecular Weight | 346.4 g/mol |
IUPAC Name | butanedioic acid;5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole |
Standard InChI | InChI=1S/C14H16N2O.C4H6O4/c1-17-11-2-3-14-12(8-11)13(9-16-14)10-4-6-15-7-5-10;5-3(6)1-2-4(7)8/h2-4,8-9,15-16H,5-7H2,1H3;1-2H2,(H,5,6)(H,7,8) |
Standard InChI Key | AFNQSRYIQUAMNM-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(C=C1)NC=C2C3=CCNCC3.COC1=CC2=C(C=C1)NC=C2C3=CCNCC3.C(CC(=O)O)C(=O)O |
Canonical SMILES | COC1=CC2=C(C=C1)NC=C2C3=CCNCC3.C(CC(=O)O)C(=O)O |
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